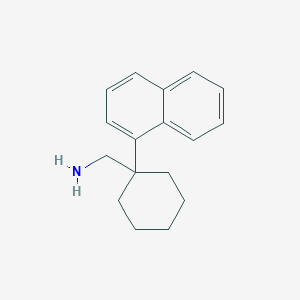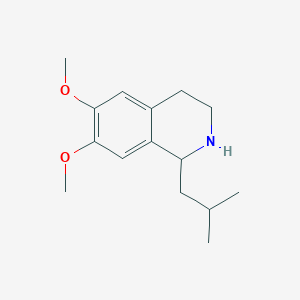
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide, also known as ACPD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACPD is a hydrazide-hydrazone derivative and has been synthesized through various methods.
Mecanismo De Acción
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide binds to metabotropic glutamate receptors, specifically mGluR1 and mGluR5, which are G protein-coupled receptors. This binding leads to the activation of intracellular signaling pathways, resulting in the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to modulate synaptic transmission and plasticity, which can have effects on learning and memory. This compound has also been studied for its potential anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in lab experiments is its ability to selectively activate metabotropic glutamate receptors. However, one limitation is that this compound can also bind to other receptors, leading to potential off-target effects.
Direcciones Futuras
1. Further studies on the potential therapeutic applications of (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Investigation of the anti-inflammatory and anti-cancer properties of this compound in preclinical models.
3. Development of more selective agonists for metabotropic glutamate receptors.
4. Exploration of the potential use of this compound in combination with other drugs for synergistic effects in the treatment of various diseases.
5. Investigation of the potential role of this compound in modulating synaptic plasticity in the context of addiction and substance abuse.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to activate metabotropic glutamate receptors has made it a subject of interest in neuroscience, as well as in the fields of anti-inflammation and anti-cancer research. Further studies on this compound and its potential applications are needed to fully understand its effects and potential as a therapeutic agent.
Métodos De Síntesis
One method of synthesizing (E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide is through the reaction of 4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)benzaldehyde with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)benzaldehyde with hydrazine hydrate in the presence of sodium acetate.
Aplicaciones Científicas De Investigación
(E)-2-(4-(3-(4-acetamidophenoxy)-2-hydroxypropoxy)-3-methoxybenzylidene)hydrazinecarboxamide has been studied for its potential therapeutic applications in various fields of research. In neuroscience, this compound has been shown to activate metabotropic glutamate receptors, which can modulate synaptic transmission and plasticity. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
Fórmula molecular |
C20H24N4O6 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
N-[4-[3-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C20H24N4O6/c1-13(25)23-15-4-6-17(7-5-15)29-11-16(26)12-30-18-8-3-14(9-19(18)28-2)10-22-24-20(21)27/h3-10,16,26H,11-12H2,1-2H3,(H,23,25)(H3,21,24,27)/b22-10+ |
Clave InChI |
WJMZENSQSYPQAT-LSHDLFTRSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)OCC(COC2=C(C=C(C=C2)/C=N/NC(=O)N)OC)O |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(COC2=C(C=C(C=C2)C=NNC(=O)N)OC)O |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OCC(COC2=C(C=C(C=C2)C=NNC(=O)N)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B256209.png)

![N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide](/img/structure/B256211.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)

![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)

![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)
![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)